molecular formula C11H12ClN3O B15054149 2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol

2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B15054149
M. Wt: 237.68 g/mol
InChI Key: APHITBSLXWAXAQ-UHFFFAOYSA-N
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Description

2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of an amino group, a chlorophenyl group, and an ethanol moiety attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reactant concentrations. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The ethanol moiety can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Phenyl derivatives.

    Substitution: Ethers or esters depending on the nucleophile used.

Scientific Research Applications

2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group can interact with hydrophobic pockets, enhancing binding affinity. The ethanol moiety can participate in hydrogen bonding and other polar interactions, contributing to the overall binding and activity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
  • 4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 2-Amino-5-(2-chlorophenyl)-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the ethanol moiety allows for additional hydrogen bonding interactions, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the pyrazole ring provides a stable scaffold that can be further modified to enhance its activity and selectivity .

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

2-[4-amino-5-(2-chlorophenyl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H12ClN3O/c12-9-4-2-1-3-8(9)11-10(13)7-14-15(11)5-6-16/h1-4,7,16H,5-6,13H2

InChI Key

APHITBSLXWAXAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2CCO)N)Cl

Origin of Product

United States

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